molecular formula C16H10O6 B1258731 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid CAS No. 69119-31-9

3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid

Cat. No. B1258731
CAS RN: 69119-31-9
M. Wt: 298.25 g/mol
InChI Key: MHABMANUFPZXEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anthraquinone derivatives often involves regioselective Diels–Alder cycloaddition reactions, as demonstrated in the production of related compounds like cardinalic acid from fungi. These methods can include steps like permethylation of natural products and are supported by structural analyses such as X-ray crystallography (Gill et al., 1998). Similarly, the unambiguous synthesis of 1,8-dihydroxy-4-methylanthraquinone involved a two-step process, highlighting the complexity and specificity required in synthesizing anthraquinone derivatives (Wang et al., 2002).

Molecular Structure Analysis

The molecular structure of anthraquinone derivatives has been elucidated through techniques like single-crystal X-ray structure analysis. Such studies reveal detailed insights into the molecular arrangements and interactions, such as van der Waals interactions that link molecules into linear chains (Zain & Ng, 2005).

Chemical Reactions and Properties

Anthraquinone derivatives undergo a variety of chemical reactions, indicating their reactivity and potential for chemical modifications. For example, the spectrophotometric determination of BrO3− using anthraquinone carboxylic acid as a reagent showcases the chemical reactivity and utility of these compounds in analytical chemistry (Román et al., 1984).

Physical Properties Analysis

The physical properties of anthraquinone derivatives, such as their crystalline structure and hydrogen bonding patterns, are critical for understanding their behavior in various applications. The detailed structure of 1,4-dihydroxyanthraquinone, determined by X-ray diffraction, reveals intramolecular and intermolecular hydrogen bonds and short approach distances between oxygen atoms, which are significant for the compound's physical characteristics and interactions (Deppisch & Nigam, 1980).

Chemical Properties Analysis

The chemical properties, such as acid-base behavior and reactivity towards various agents, are pivotal for the functional applications of anthraquinone derivatives. The use of 1,4-dihydroxyanthraquinone as an acid-base indicator in isopropyl alcohol medium illustrates the compound's utility in determining weak organic acids, showcasing its specific chemical properties and applicability in analytical contexts (Barbosa et al., 1984).

Scientific Research Applications

Natural Occurrence and Biosynthesis

3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid, a rare naturally occurring α-methylanthraquinone, has been isolated from cultures of several Streptomycete strains producing isochromanquinone antibiotics. This compound is among the few α-methylanthraquinones known to occur naturally, previously identified mainly as insect pigments and in some plants. Its biosynthesis pathway, potentially shared with benzoisochromanquinones, has been a subject of discussion in the scientific community (Krupa, Lessmann, & Lackner, 1989).

Antibiofilm and Antibacterial Properties

Research has shown that this compound exhibits promising antibiofilm and antibacterial activities. Particularly against methicillin-resistant Staphylococcus aureus (MRSA), it has been evaluated for its potential in disrupting biofilms, a major challenge in recurrent nosocomial infections. The compound's structure-activity relationship suggests that specific functional groups play crucial roles in these activities (Song et al., 2021).

Marine and Fungal Sources

Further studies have identified this compound in marine sources, such as Streptomyces sp., highlighting the ocean's potential as a source of novel bioactive compounds. Such discoveries are crucial for the development of new drugs and therapeutic agents, especially from underexplored marine microorganisms (Poumale, Ngadjui, Helmke, & Laatscha, 2006).

Antiviral Activities

In the realm of virology, anthraquinones like this compound have shown potential in inhibiting the replication of viruses such as poliovirus. This points to the possibility of these compounds being developed into effective antiviral agents, a crucial area of research in the face of emerging viral threats (Semple, Pyke, Reynolds, & Flower, 2001).

Future Directions

The future directions for research on 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid could include further investigation into its biosynthesis, mechanism of action, and potential applications. It could also include the development of methods for its safe and efficient production .

Biochemical Analysis

Biochemical Properties

3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit biofilm formation at high concentrations, which is attributed to the hydroxyl group at the C-2 position of the anthraquinone skeleton . Additionally, the carboxyl group at the same position enhances its antibacterial activity and biofilm eradication capabilities . These interactions suggest that this compound can modulate the activity of enzymes and proteins involved in bacterial cell wall synthesis and maintenance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to disrupt bacterial cell wall integrity, leading to cell lysis and death . Furthermore, this compound can alter the expression of genes involved in biofilm formation and maintenance, thereby reducing the ability of bacteria to form protective biofilms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The hydroxyl and carboxyl groups of the compound facilitate its binding to bacterial enzymes, leading to enzyme inhibition or activation . This binding disrupts the normal function of these enzymes, resulting in the inhibition of biofilm formation and the promotion of bacterial cell death. Additionally, this compound can induce changes in gene expression, further contributing to its antibacterial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting biofilm formation and promoting bacterial cell death . The extent of these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits biofilm formation . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of optimizing dosage to achieve the desired antibacterial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by bacterial enzymes, leading to the production of reactive intermediates that contribute to its antibacterial activity . These metabolic pathways also influence the compound’s effects on metabolic flux and metabolite levels, further enhancing its antibacterial properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its antibacterial effects. The distribution of this compound within cells is influenced by its chemical properties, including its solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within bacterial cells, where it can interact with target enzymes and proteins . This localization is mediated by targeting signals and post-translational modifications that ensure the compound reaches its site of action . The precise subcellular localization of this compound enhances its antibacterial efficacy by concentrating its activity at critical sites within the cell.

properties

IUPAC Name

3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c1-6-11-8(5-10(18)12(6)16(21)22)14(19)7-3-2-4-9(17)13(7)15(11)20/h2-5,17-18H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHABMANUFPZXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214929
Record name 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

69119-31-9
Record name 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69119-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

248 - 250 °C
Record name 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of 3,8-Dihydroxy-1-methylanthraquinone-2-carboxylic acid (DMCA)?

A: DMCA is a natural product found in certain strains of Streptomycetes bacteria. [, , ] These bacteria are known to produce a variety of bioactive compounds, including antibiotics. DMCA has been identified alongside other quinone antibiotics like bhimamycin A-E. []

Q2: How is this compound (DMCA) biosynthesized?

A: While the exact biosynthetic pathway of DMCA remains to be fully elucidated, research suggests it is linked to the production of other anthraquinones and isochromanoquinone antibiotics in Streptomycetes. [] The formation of DMCA likely involves a polyketide synthase pathway, similar to other related compounds like actinorhodin. []

Q3: Does this compound (DMCA) exhibit any biological activity?

A: DMCA was identified as a potential inhibitor of Tropomyosin receptor kinase B (TrkB). [] This receptor plays a crucial role in the development and function of the central nervous system. While further research is needed, targeting TrkB with inhibitors like DMCA may hold therapeutic potential for neurological disorders. []

Q4: How was this compound (DMCA) studied as a potential TrkB inhibitor?

A: Researchers used virtual screening techniques to identify DMCA from a library of phytoconstituents as a potential TrkB inhibitor. [] Molecular docking simulations suggested that DMCA binds favorably to the ATP-binding pocket of TrkB. Further investigation using molecular dynamics simulations indicated that DMCA forms stable interactions within the binding pocket. []

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